3-[4-(Trifluoromethyl)-3-indolyl]propanoic Acid
Description
3-[4-(Trifluoromethyl)-3-indolyl]propanoic Acid is a synthetic organic compound featuring a propanoic acid backbone linked to a 4-trifluoromethyl-substituted indole ring. Indole derivatives are pharmacologically significant due to their resemblance to tryptophan metabolites and their interactions with biological targets such as serotonin receptors and enzymes involved in inflammatory pathways . The trifluoromethyl (-CF₃) group enhances lipophilicity, metabolic stability, and bioavailability, making this compound a candidate for drug development .
Properties
Molecular Formula |
C12H10F3NO2 |
|---|---|
Molecular Weight |
257.21 g/mol |
IUPAC Name |
3-[4-(trifluoromethyl)-1H-indol-3-yl]propanoic acid |
InChI |
InChI=1S/C12H10F3NO2/c13-12(14,15)8-2-1-3-9-11(8)7(6-16-9)4-5-10(17)18/h1-3,6,16H,4-5H2,(H,17,18) |
InChI Key |
DLVGCUZQZMGWIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=C2CCC(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the metal-free oxidative trifluoromethylation of indoles using reagents like CF3SO2Na . The reaction conditions often involve the use of oxidizing agents and specific solvents to achieve the desired substitution.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 3-[4-(Trifluoromethyl)-3-indolyl]propanoic Acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidizing Agents: Reagents like potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents or nitrating agents for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Anti-Tubercular Activity
Recent studies have highlighted the potential of 3-[4-(Trifluoromethyl)-3-indolyl]propanoic acid as an anti-tubercular agent. The compound has shown promising results in inhibiting the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.
- Mechanism of Action : The compound operates by interfering with bacterial metabolism and cell wall synthesis. It has been observed to significantly reduce bacterial load in infected models, indicating its effectiveness as a therapeutic agent against tuberculosis .
- Case Study : In a study involving mouse models of acute M. tuberculosis infection, treatment with this compound resulted in a sevenfold decrease in bacterial load in the spleen compared to untreated controls. This suggests that the compound could be a valuable addition to current tuberculosis treatment regimens .
Drug Development and Optimization
The indole scaffold, which includes this compound, has been recognized for its versatility in drug design. Its derivatives are being explored for their pharmacological properties.
- Indole Derivatives : The modification of the indole structure can lead to improved efficacy and reduced toxicity. Research is ongoing to synthesize new derivatives that maintain or enhance the biological activity of the parent compound while minimizing side effects .
- Computational Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets, including enzymes involved in bacterial survival. These studies provide insights into how modifications can enhance activity against specific targets .
Biochemical Interactions
The compound also exhibits interesting biochemical interactions that may contribute to its therapeutic effects.
- Gut Microbiota Influence : this compound is produced by gut microbiota and has been linked to various health benefits, including modulation of immune responses and anti-inflammatory effects .
- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant properties, potentially offering protective effects against oxidative stress-related diseases .
Data Summary Table
Mechanism of Action
The mechanism of action of 3-[4-(Trifluoromethyl)-3-indolyl]propanoic Acid involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and increases its metabolic stability . The exact pathways and targets depend on the specific biological context in which the compound
Biological Activity
3-[4-(Trifluoromethyl)-3-indolyl]propanoic acid, also known as a derivative of indole-3-propionic acid (IPA), has garnered attention in recent years due to its potential biological activities. This article explores the compound's biological effects, particularly its antioxidant, neuroprotective, and antimicrobial properties, alongside relevant research findings and case studies.
- Molecular Formula : C13H12F3N
- Molecular Weight : 251.24 g/mol
- LogP : 2.15 (indicating moderate lipophilicity)
Antioxidant Properties
Research indicates that IPA exhibits significant antioxidant activity. It can prevent oxidative stress injuries and limit lipid peroxidation, which is crucial for cellular protection against damage caused by free radicals. Studies have shown that IPA's antioxidant effects can be linked to its ability to scavenge reactive oxygen species (ROS) and inhibit the synthesis of pro-inflammatory cytokines .
Neuroprotective Effects
IPA has been reported to possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases. In animal models, it demonstrated the ability to reduce neuroinflammation and protect neuronal cells from apoptosis. This is particularly relevant in conditions like Alzheimer's disease, where oxidative stress plays a significant role in pathology .
Antimicrobial Activity
The compound has shown promising results against various pathogens, including Mycobacterium tuberculosis. In a study involving a mouse model of tuberculosis, IPA displayed effective antibacterial activity, significantly reducing bacterial load in infected tissues . This suggests that IPA may influence the immune response and gut microbiota interactions, potentially offering a dual mechanism of action against infections .
Table 1: Summary of Biological Activities
Case Study: Neuroprotection in Alzheimer's Disease
In a controlled study on mice genetically predisposed to Alzheimer's disease, administration of IPA resulted in improved cognitive function and reduced amyloid plaque formation. The study highlighted IPA's role in modulating neuroinflammatory responses and enhancing neuronal survival through its antioxidant capabilities .
Case Study: Antimicrobial Efficacy Against Tuberculosis
A study involving the administration of IPA at 100 mg/kg in mice infected with M. tuberculosis showed a marked reduction in colony-forming units (CFUs) in the spleen and lungs. The compound's pharmacokinetic profile indicated adequate bioavailability and sustained plasma levels above the minimum inhibitory concentration (MIC) for extended periods, supporting its potential as an adjunct therapy in tuberculosis treatment .
Comparison with Similar Compounds
Structural and Functional Analogues
Indole-3-propionic Acid (IPA)
- Structure: C₁₁H₁₁NO₂; propanoic acid linked to an unsubstituted indole ring at the 3-position.
- Key Differences : Lacks the 4-CF₃ group, resulting in lower molecular weight (189.21 g/mol vs. ~257.21 g/mol for the target compound) and reduced metabolic stability.
- Applications : Acts as an antioxidant and neuroprotective agent, with studies suggesting roles in mitigating oxidative stress in neurodegenerative diseases .
3-[4-(Trifluoromethyl)phenyl]propanoic Acid
- Structure: C₁₀H₉F₃O₂; propanoic acid attached to a 4-CF₃-substituted phenyl ring.
- Crystallographic studies reveal O–H⋯O hydrogen-bonded dimers in the solid state .
2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]-3-(1H-indol-3-yl)propanoic Acid
- Structure: C₁₈H₁₃ClF₃N₂O₄S; combines indole, propanoic acid, and a sulfonamido-linked 4-chloro-3-CF₃ benzene group.
- The chloro and CF₃ groups may contribute to enzyme inhibition (e.g., cyclooxygenase) .
3-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic Acid
- Structure : C₈H₇BrF₃N₂O₂; trifluoromethylpyrazole ring substituted with bromo and methyl groups.
- Key Differences : Pyrazole heterocycle replaces indole, altering electronic properties and binding affinity. Bromo and methyl groups may sterically hinder interactions but improve selectivity for kinase targets .
Q & A
Q. What are the recommended synthetic routes for 3-[4-(Trifluoromethyl)-3-indolyl]propanoic Acid, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves indole-functionalization strategies. A two-step approach is recommended:
Trifluoromethylation : Introduce the trifluoromethyl group to the indole ring via palladium-catalyzed cross-coupling reactions using CF₃ sources like TMSCF₃ or Umemoto’s reagent under inert conditions .
Propanoic Acid Conjugation : Perform nucleophilic substitution or Friedel-Crafts alkylation to attach the propanoic acid moiety.
- Purity Optimization : Use preparative HPLC (C18 column, acetonitrile/water gradient) for purification. Confirm purity (>95%) via LC-MS and ¹⁹F NMR to detect residual trifluoromethylation reagents .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using DMSO-d₆ as solvent. The indole NH proton appears as a singlet (~δ 11.5 ppm), while the trifluoromethyl group (CF₃) is confirmed via ¹⁹F NMR (δ -60 to -65 ppm) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., O–H⋯O dimers observed in related compounds) using single-crystal diffraction (Mo-Kα radiation) .
- FT-IR : Identify carboxylic acid O–H stretches (2500–3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .
Q. How should researchers assess the stability of this compound under experimental conditions?
- Methodological Answer :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 10°C/min to determine decomposition temperatures.
- pH Stability : Test solubility and integrity in buffers (pH 2–12) via UV-Vis spectroscopy (λmax ~280 nm for indole derivatives). Avoid prolonged exposure to basic conditions, which may hydrolyze the CF₃ group .
Advanced Research Questions
Q. How can structural data resolve contradictions in reported bioactivity across studies?
- Methodological Answer :
- Crystallographic Validation : Compare X-ray structures with computational models to confirm stereoelectronic effects of the CF₃ group on binding interactions .
- Assay Controls : Replicate bioactivity studies (e.g., enzyme inhibition) with strict controls for solvent (DMSO ≤0.1%), temperature (25°C), and buffer ionic strength. Discrepancies may arise from CF₃-induced conformational changes in target proteins .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with PubChem-derived 3D structures (CID: [retrieve from PubChem]) to map binding poses. Prioritize targets with hydrophobic pockets (e.g., aryl hydrocarbon receptor) due to the CF₃ group’s lipophilicity .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Monitor RMSD (<2 Å) and hydrogen-bond persistence with catalytic residues .
Q. How do researchers address discrepancies in reported physicochemical properties (e.g., logP, pKa)?
- Methodological Answer :
- Experimental Validation : Measure logP via shake-flask method (octanol/water) and compare with predicted values (ChemAxon or ACD/Labs).
- pKa Determination : Use potentiometric titration (GLpKa instrument) in 0.15 M KCl. Note that the CF₃ group lowers the carboxylic acid’s pKa (~2.8 vs. ~4.8 for non-fluorinated analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
